methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
Description
Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate is a complex heterocyclic compound featuring a fused benzo[g][1,3,5]oxadiazocine core. This structure incorporates a methano bridge (2,6-methano) and a 4-isopropylphenyl substituent, which likely influences its steric and electronic properties. The ester group at position 8 enhances solubility and may modulate biological activity.
Properties
IUPAC Name |
methyl 9-methyl-11-oxo-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13(2)14-5-8-16(9-6-14)24-21(26)23-18-12-22(24,3)28-19-10-7-15(11-17(18)19)20(25)27-4/h5-11,13,18H,12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFMBGQBWCNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate (CAS Number: 899962-69-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a methanobenzo[g][1,3,5]oxadiazocine core. The molecular formula is with a molecular weight of 380.4 g/mol. Its structural features contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 899962-69-7 |
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. Studies have shown that methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. In vitro tests indicated that treatment with this compound resulted in reduced viability of cancer cells, particularly in breast and lung cancer models.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests its potential use in treating inflammatory conditions.
The biological activities of methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo appear to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may interact with various receptors involved in inflammation and apoptosis pathways.
- Oxidative Stress Reduction : Some studies suggest that the compound can enhance antioxidant defenses, reducing oxidative stress-related damage in cells.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several oxadiazole derivatives, including methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo. The results showed a significant reduction in bacterial colony counts compared to controls.
- Cancer Cell Line Studies : In vitro assays involving breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
- Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of inflammatory markers and improved clinical scores compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with other polycyclic heterocycles, such as tetrahydroimidazo[1,2-a]pyridines and benzoxadiazocines. For example:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Core structure: Tetrahydroimidazo[1,2-a]pyridine (a bicyclic system) vs. the tricyclic benzo[g][1,3,5]oxadiazocine in the target compound. Functional groups: Both compounds feature ester groups (diethyl vs. methyl ester) and aromatic substituents (4-nitrophenyl vs. 4-isopropylphenyl). Physical properties: Compound 1l is a yellow solid (m.p. 243–245°C), suggesting higher crystallinity compared to the target compound, which may exhibit different melting behavior due to its methano bridge and isopropyl group .
Physicochemical Properties
Notes:
- The methano bridge in the target compound introduces rigidity, which could enhance binding specificity in biological targets compared to more flexible imidazo[1,2-a]pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
